REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([Br:12])=[CH:5][N:6]=[CH:7]2.CCO.N([O-])=O.[Na+].[F:20][B-](F)(F)F.[H+]>O.CCOCC>[Br:12][C:4]1[C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[F:20])[CH:7]=[N:6][CH:5]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=CN=CC2=CC=C1)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until completely dissolved
|
Type
|
FILTRATION
|
Details
|
the tan diazonium fluoroborate salt was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid was placed in a flask
|
Type
|
TEMPERATURE
|
Details
|
carefully heated over
|
Type
|
TEMPERATURE
|
Details
|
a flame
|
Type
|
ADDITION
|
Details
|
The dark brown residue was diluted with 10% NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
Organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (40% to 50% ethyl acetate/ hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=CC2=CC=CC(=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 798 mg | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |